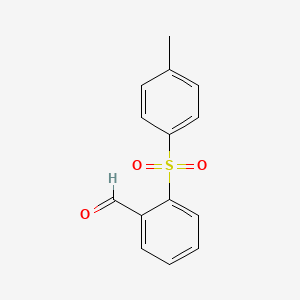

2-Tosylbenzaldehyde

Description

Its molecular formula is C14H12O3S, and it has a molecular weight of 260.31. This compound is known for its versatility in various chemical reactions and its significant role in the synthesis of more complex molecules.

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-11-6-8-13(9-7-11)18(16,17)14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSXVDXFBGUMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tosylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-toluenesulfonyl chloride with benzaldehyde in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Formation of Tosylhydrazones

The synthesis of 2-tosylbenzaldehyde begins with the reaction of benzaldehyde with tosylhydrazine, forming a tosylhydrazone. This reaction is crucial as it sets the stage for subsequent transformations.

-

Reaction Equation :

Shapiro Reaction

The Shapiro reaction is a key transformation involving tosylhydrazones, where the tosylhydrazone derived from this compound can be converted into an alkene using organolithium reagents. This reaction exemplifies the utility of this compound in generating complex molecules.

-

Mechanism Overview :

-

The tosylhydrazone is deprotonated by a strong base (e.g., n-butyllithium).

-

This leads to the formation of a carbanion, which subsequently undergoes elimination to yield an alkene.

-

-

Yield Data : In studies, yields for this transformation can vary significantly based on conditions but typically range from 70% to over 90% for well-optimized reactions.

Oxidative Deprotection

Recent advancements have demonstrated that tosylhydrazones can be oxidatively deprotected using iodine and dimethyl sulfoxide (DMSO), yielding benzoic acids.

-

Reaction Conditions :

Entry Reagent Solvent Temperature Yield (%) 1 I₂ DMSO 100 °C NR 2 I₂ DMSO 100 °C 56 3 I₂ DMSO 100 °C 78

This method has shown effective yields, particularly when optimizing temperature and reagent concentrations .

Cycloaddition Reactions

Cycloaddition reactions involving N-tosylhydrazones have been explored, allowing for the synthesis of isoxazolines. These reactions typically involve copper catalysts and demonstrate good functional group tolerance.

-

General Reaction :

-

Yield Data : Many substrates have shown yields ranging from moderate to excellent (60%-90%) depending on the specific conditions employed .

Cross-Coupling Reactions

Tosylhydrazones derived from compounds like this compound can participate in cross-coupling reactions, which are facilitated by transition metal catalysts (e.g., palladium). This approach allows for the formation of complex biaryl compounds.

-

Mechanistic Insight :

-

The diazo intermediate formed from the decomposition of the tosylhydrazone reacts with aryl halides to form palladium-carbene complexes, facilitating the desired coupling reaction.

-

Scientific Research Applications

Medicinal Chemistry

2-Tosylbenzaldehyde serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their biological activities, particularly in the development of anticancer agents and other therapeutics.

Case Study: Synthesis of Anticancer Agents

A notable study demonstrated the synthesis of novel compounds derived from this compound that exhibited significant antiproliferative activity against cancer cell lines. The incorporation of various substituents on the benzaldehyde moiety allowed for the modulation of biological activity, highlighting its potential in drug discovery .

| Compound | Activity | Reference |

|---|---|---|

| This compound Derivative A | Anticancer | |

| This compound Derivative B | Antibacterial |

Synthetic Methodologies

The compound is widely used as a reagent in various synthetic transformations, including cycloaddition reactions and the formation of hydrazones.

Cycloaddition Reactions

Recent advancements have shown that this compound can be utilized in [2 + 2 + 1] cycloaddition reactions involving N-tosylhydrazones. This method allows for the efficient synthesis of isoxazolines, which are valuable intermediates in organic synthesis .

Hydrazone Formation

The formation of hydrazones from this compound has been extensively studied. These hydrazones are important for their application in asymmetric organocatalysis, providing a pathway to synthesize chiral compounds .

Material Science

In addition to its applications in medicinal chemistry and synthetic methodologies, this compound has been explored for its utility in material science.

Polymer Synthesis

The compound has been employed as a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength. Its derivatives have shown promise in developing materials for coatings and adhesives .

Summary of Applications

The following table summarizes the diverse applications of this compound:

Mechanism of Action

The mechanism of action of 2-Tosylbenzaldehyde involves its reactivity as an aldehyde and the presence of the tosyl group. The aldehyde group can undergo nucleophilic addition reactions, while the tosyl group can participate in substitution reactions. These properties make it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Benzaldehyde: Lacks the tosyl group, making it less reactive in certain substitution reactions.

4-Tosylbenzaldehyde: Similar structure but with the tosyl group in a different position, affecting its reactivity and applications.

2-Tosylacetophenone: Contains a ketone group instead of an aldehyde, leading to different reactivity patterns.

Uniqueness: 2-Tosylbenzaldehyde is unique due to the presence of both the aldehyde and tosyl groups, which confer distinct reactivity and versatility in synthetic applications .

Biological Activity

2-Tosylbenzaldehyde, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including antimicrobial, anticancer, and antifungal activities, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a benzaldehyde moiety. This structure enhances its reactivity and biological activity, making it a valuable compound in pharmaceutical applications.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds derived from this compound showed effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) were determined, revealing potent activity against resistant strains .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

| This compound | Candida albicans | 32 |

2. Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. One study reported that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HT-29 (Colon Cancer) | 20 |

| HeLa (Cervical Cancer) | 18 |

3. Antifungal Activity

In addition to its antibacterial properties, derivatives of this compound have shown antifungal activity. A comparative study highlighted that certain derivatives were effective against common fungal pathogens, demonstrating lower MIC values than traditional antifungal agents .

Case Studies

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A group synthesized new sulfonamide derivatives from this compound and evaluated their antimicrobial efficacy against resistant bacterial strains. The results indicated that modifications in the sulfonamide group significantly enhanced the antimicrobial activity, suggesting structure-activity relationships that could guide future drug design .

Case Study 2: Anticancer Mechanisms

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Researchers found that the compound induced apoptosis through the activation of caspase pathways in cancer cells, leading to a decrease in cell viability. This finding highlights its potential as a lead compound for developing novel anticancer therapies .

Research Findings

Recent research has expanded the understanding of the biological activities associated with this compound. Notably:

- Antiviral Properties: Some studies have suggested potential antiviral effects against specific viruses, although further investigation is required to establish efficacy and mechanisms.

- Synergistic Effects: Combinations of this compound with other pharmacologically active compounds have shown enhanced biological activities, indicating potential for combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.